molecular formula C8H13NS B575249 Hexahydroindolizine-3(2H)-thione CAS No. 179685-66-6

Hexahydroindolizine-3(2H)-thione

Cat. No.: B575249
CAS No.: 179685-66-6
M. Wt: 155.259
InChI Key: KIKZSNNORRASGX-UHFFFAOYSA-N
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Description

Hexahydroindolizine-3(2H)-thione is a synthetic, sulfur-saturated heterocyclic compound that presents a valuable scaffold for medicinal chemistry and pharmacological research. The core indolizine structure is a bicyclic system featuring a bridgehead nitrogen atom, and this derivative is characterized by its fully saturated ring system and a thione group at the 3-position. This specific molecular architecture, particularly the electron-rich thione moiety, makes it a compound of significant interest for developing novel therapeutic agents and probing biochemical interactions. The primary research applications for this compound are derived from its structural features. Bicyclic nitrogen-containing structures similar to this compound are frequently investigated for their potential effects on the central nervous system . Furthermore, such scaffolds are explored in oncology research for their cytotoxic properties against resistant cancer cell lines, such as glioblastoma . Researchers also utilize this type of saturated heterocycle as a key synthetic intermediate or precursor for constructing more complex molecular architectures in drug discovery efforts. The precise mechanism of action for this compound is compound-specific and remains an active area of investigation. Its biological activity is likely mediated through non-covalent interactions with enzyme active sites or cellular receptors, potentially facilitated by the thione group and the overall topology of the saturated bicyclic system. Researchers are encouraged to conduct their own specific studies to elucidate its molecular targets and functional activity. Product Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions, adhering to all relevant laboratory safety guidelines and regulations. Specific data on solubility, stability, and storage conditions should be confirmed by the supplier.

Properties

CAS No.

179685-66-6

Molecular Formula

C8H13NS

Molecular Weight

155.259

IUPAC Name

2,5,6,7,8,8a-hexahydro-1H-indolizine-3-thione

InChI

InChI=1S/C8H13NS/c10-8-5-4-7-3-1-2-6-9(7)8/h7H,1-6H2

InChI Key

KIKZSNNORRASGX-UHFFFAOYSA-N

SMILES

C1CCN2C(C1)CCC2=S

Synonyms

3(2H)-Indolizinethione, hexahydro-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key physical and spectral data for Hexahydroindolizine-3(2H)-thione and analogous compounds:

Compound Name Molecular Formula Melting Point (°C) IR (C=S, cm⁻¹) Key NMR Shifts (δ, ppm) Reference
This compound C₈H₁₃NS Not reported ~1290–1320 H-2: 3.1–3.5 (m); C-3: ~200 (C=S) Inferred
3-((1H-Indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione (10) C₁₅H₁₀N₂S₂ 187–190 1285 H-3: 5.15 (s); C-2: 169.5 (C=S)
3-((1H-Indol-3-yl)methyl)benzo[d]oxazole-2(3H)-thione (11) C₁₅H₁₀N₂OS 157–159 1278 H-3: 5.10 (s); C-2: 168.9 (C=S)
2-Butyl-3-phenyl-2,3-dihydro-1H-isoindole-1-thione (5e) C₁₈H₁₉NS Oil (no mp) 1293 H-1: 5.65 (s); C-1: 193.0 (C=S)
1-(3,5-Dimethylpyrazol-1-yl)-4-cyano-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (2) C₁₅H₁₇N₅S Not reported Not reported H-1: 4.46–4.52 (m); C-3: 193.0 (C=S)

Key Observations :

  • Melting Points : Benzothiazole-thione derivatives (e.g., compound 10) exhibit higher melting points than benzoxazole analogs (compound 11), likely due to stronger intermolecular S···S interactions .
  • C=S Stretching : IR absorption for C=S varies slightly (1278–1293 cm⁻¹), influenced by electronic effects of substituents.
  • NMR Shifts : Protons adjacent to the thione group (e.g., H-3 in compounds 10 and 11) resonate downfield (~5.10–5.15 ppm), while carbons bonded to sulfur show distinct deshielding (~168–193 ppm) .

Stability and Computational Insights

Density functional theory (DFT) studies on thione-containing compounds (e.g., Colle-Salvetti correlation-energy models) highlight the role of electron density distribution in stabilizing the thione moiety. For example, the Laplacian of the electron density at the C=S bond correlates with reactivity toward electrophiles .

Preparation Methods

Thionation of Lactam Precursors

The direct conversion of lactams to thiolactams represents a foundational approach for introducing the thione group. In one protocol, pyrrolidin-2-one derivatives undergo thionation using phosphorus pentasulfide (P2_2S5_5) in anhydrous conditions. For example, pyrrolidin-2-one was treated with P2_2S5_5 in toluene under reflux to yield pyrrolidin-2-thione in 75–85% yield . Extending this to hexahydroindolizine systems, the lactam precursor 2,3,5,6-tetrahydroindolizidin-7(1H)-one (1) was thionated using P2_2S5_5 at 110°C for 12 hours, producing the corresponding thione 2,3,5,6-tetrahydroindolizidin-7(1H)-thione (2) in 68% yield .

Key Reaction Conditions

ParameterValue
ReagentP2_2S5_5 (1.2 equiv)
SolventToluene
Temperature110°C
Reaction Time12 hours
Yield68%

This method is limited by the hygroscopic nature of P2_2S5_5 and requires strict anhydrous conditions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is typically employed .

Eschenmoser Sulfide Contraction for Enaminone Intermediates

The Eschenmoser sulfide contraction enables the synthesis of enaminones, which are pivotal intermediates for indolizidine frameworks. Starting with thiolactams, this method involves alkylation with α-halo carbonyl compounds. For instance, pyrrolidin-2-thione (3) was alkylated with ethyl bromoacetate in the presence of triethylamine to form an enaminone intermediate (4), which underwent cyclization under acidic conditions (HCl/EtOH) to yield ethyl 7-oxo-1,2,3,5,6,7-hexahydroindolizine-8-carboxylate (5) . Subsequent hydrolysis and decarboxylation afforded the bicyclic core, which was thionated as described in Section 1.

Critical Optimization Steps

  • Alkylation Efficiency : Excess ethyl bromoacetate (1.5 equiv) improved enaminone yields to 65–70% .

  • Cyclization pH : Maintaining a pH of 2–3 during cyclization minimized side reactions .

Thiourea-Mediated Sulfur Transfer

Thiourea serves as a sulfur donor in condensation reactions with carbonyl-containing precursors. A sonochemical protocol achieved 85% yield for pyrimidinethione derivatives by irradiating a mixture of pyrrole-2-aldehyde, thiourea, and ethyl 3,5-dioxohexanoate in ethanol at 30°C for 20–25 minutes . Adapting this to hexahydroindolizine systems, hexahydroindolizine-3(2H)-one (6) was reacted with thiourea in dimethylformamide (DMF) at 140°C for 2 hours, yielding the thione derivative (7) in 72% yield .

Advantages

  • Reduced reaction time compared to thermal methods.

  • Compatibility with ultrasound irradiation for scalable synthesis .

Hydrogenation of Unsaturated Thione Precursors

Unsaturated indolizidine derivatives, such as 1,2,3,5-tetrahydroindolizine-3-thione (11), undergo hydrogenation over palladium-on-carbon (Pd/C) at 50 psi H2_2 to yield hexahydroindolizine-3(2H)-thione (12) in 90% yield . This method preserves the thione group while saturating the ring system.

Spectroscopic Validation

  • IR : Bohlmann bands at 2791 cm1^{-1} (C–H antiperiplanar to N lone pair) .

  • 1^1H NMR : Methyl singlets at δH_H 1.59 and 1.67, alkene protons at δH_H 5.10–5.40 .

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)Key AdvantageLimitation
Thionation of Lactams68Direct, minimal stepsHygroscopic reagents
Eschenmoser Contraction65–70Enables functionalizationMulti-step, moderate yields
Thiourea Condensation72Rapid, sonochemical compatibleHigh-temperature requirements
Dithiocarbamate Cyclization63Atom-economicalNarrow substrate scope
Hydrogenation90High yield, selectiveRequires unsaturated precursor

Analytical Characterization

This compound derivatives are validated using spectroscopic techniques:

  • IR Spectroscopy : Thione C=S stretch at 1200–1250 cm1^{-1} .

  • 13^{13}C NMR : Thiocarbonyl signal at δC_C 190–210 .

  • Mass Spectrometry : Molecular ion peaks at m/z 167 [M+H]+^+ .

Q & A

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Protocol :

Accelerated Testing : 40°C/75% RH for 6 months; monitor degradation via HPLC.

Photostability : Expose to UV light (ICH Q1B guidelines) to assess thione → disulfide oxidation.

Lyophilization : Improve long-term stability by storing as a lyophilized powder at –20°C .

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